1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate
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Overview
Description
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be achieved through several routes. One common method involves the reaction of 3-amino-5-methylphenyl ethyl ketone with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound has a similar pyrazole structure but differs in the substitution pattern.
3-Amino-4-carbethoxypyrazole: Another pyrazole derivative with different functional groups.
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: This compound is closely related but has a different substitution on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(3-amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-10(5-12(14)4-8)9(2)18-13(17)11-6-15-16-7-11/h3-7,9H,14H2,1-2H3,(H,15,16) |
InChI Key |
RMEXZAWLEBIFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(C)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
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